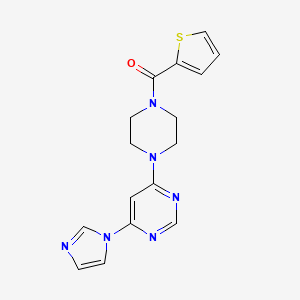

(4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone

CAS No.: 1172928-76-5

Cat. No.: VC4285640

Molecular Formula: C16H16N6OS

Molecular Weight: 340.41

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1172928-76-5 |

|---|---|

| Molecular Formula | C16H16N6OS |

| Molecular Weight | 340.41 |

| IUPAC Name | [4-(6-imidazol-1-ylpyrimidin-4-yl)piperazin-1-yl]-thiophen-2-ylmethanone |

| Standard InChI | InChI=1S/C16H16N6OS/c23-16(13-2-1-9-24-13)21-7-5-20(6-8-21)14-10-15(19-11-18-14)22-4-3-17-12-22/h1-4,9-12H,5-8H2 |

| Standard InChI Key | IOEHTRUITSTHLN-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1C2=NC=NC(=C2)N3C=CN=C3)C(=O)C4=CC=CS4 |

Introduction

The compound (4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone is a complex heterocyclic organic molecule that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This compound features multiple heterocyclic rings, including imidazole, pyrimidine, piperazine, and thiophene, which contribute to its potential therapeutic applications.

Chemical Formula and Molecular Weight

-

Molecular Formula: C16H16N6OS

-

Molecular Weight: 340.41 g/mol

Structural Components

The compound's structure includes a central piperazine ring connected to a pyrimidine and imidazole moiety, with a thiophene group attached to a carbonyl function. This structural diversity allows it to interact with various biological targets, potentially exhibiting a range of pharmacological effects.

Synthesis Methods

The synthesis of (4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone typically involves multi-step organic synthesis techniques. Key steps include:

-

Formation of the piperazine core through alkylation reactions.

-

Introduction of the imidazole and pyrimidine moieties via coupling reactions.

-

Thiophene incorporation through electrophilic substitution methods.

Each step requires careful optimization of conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.

Biological Activities

Compounds containing imidazole and pyrimidine moieties have been reported to exhibit a broad range of biological activities, including:

-

Antibacterial

-

Antimycobacterial

-

Anti-inflammatory

-

Antitumor

-

Antidiabetic

These activities are attributed to their ability to interact with various biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism of action for compounds like (4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone involves interaction with specific biological targets. For instance, some imidazole derivatives have been reported to inhibit phosphodiesterases (PDEs), enzymes crucial for regulating intracellular levels of cyclic nucleotides.

Antitumor Activity

Several studies have demonstrated the antitumor potential of this compound. For example, it has been shown to inhibit the proliferation of various cancer cell lines. The following table summarizes key findings from different studies:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| MCF-7 | 2 | Induces apoptosis via mitochondrial pathways | |

| A2780 | 5 | Inhibits cell cycle progression | |

| HepG2 | 3 | Modulates signaling pathways involved in cell survival |

These findings indicate that the compound's structural features contribute to its ability to target and inhibit tumor growth effectively.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume